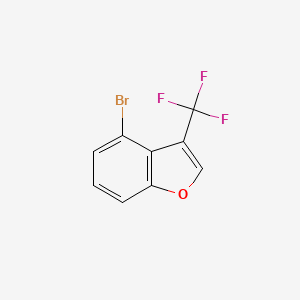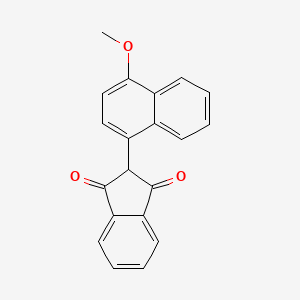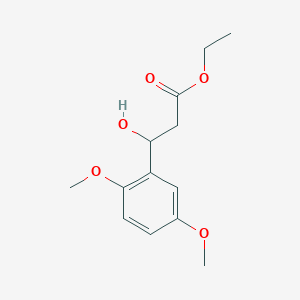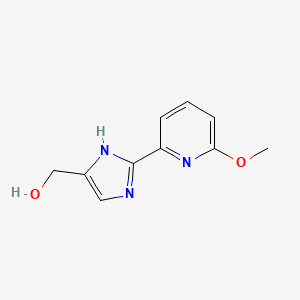
O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C7H7F3NO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a trifluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds. It is also used in the derivatization of carbonyl compounds for analytical purposes.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fluorinated compounds.
Mecanismo De Acción
The mechanism of action of O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluorobenzyl group enhances the compound’s reactivity and binding affinity, allowing it to effectively modulate biochemical pathways. The hydroxylamine group can participate in redox reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- O-Benzylhydroxylamine Hydrochloride
- O-tert-Butylhydroxylamine Hydrochloride
Comparison:
- O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is unique due to the presence of three fluorine atoms on the benzyl ring, which significantly alters its chemical properties compared to other hydroxylamine derivatives.
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride has five fluorine atoms, making it more electron-withdrawing and potentially more reactive in certain reactions.
- O-Benzylhydroxylamine Hydrochloride lacks fluorine atoms, resulting in different reactivity and applications.
- O-tert-Butylhydroxylamine Hydrochloride has a bulky tert-butyl group, affecting its steric properties and reactivity.
Propiedades
Fórmula molecular |
C7H7ClF3NO |
|---|---|
Peso molecular |
213.58 g/mol |
Nombre IUPAC |
O-[(3,4,5-trifluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-5-1-4(3-12-11)2-6(9)7(5)10;/h1-2H,3,11H2;1H |
Clave InChI |
VXHRLFSUFHIUIN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)


![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)



![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)



![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)
